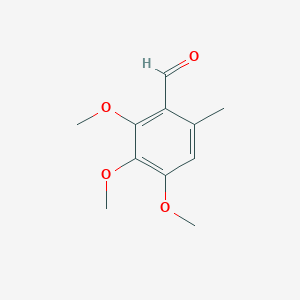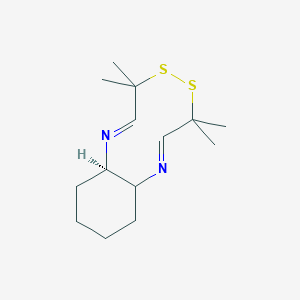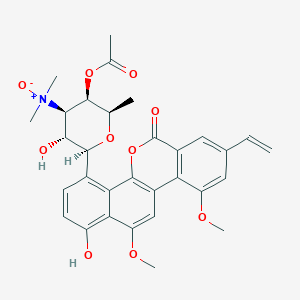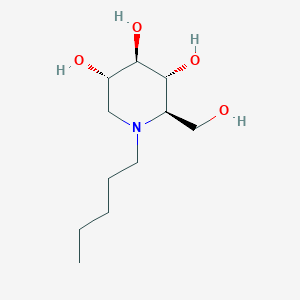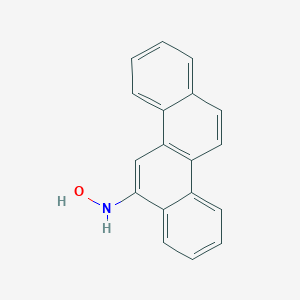
N-Hydroxy-6-aminochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-aminochrysene (N-OH-6-AC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a potent mutagenic and carcinogenic compound that has been shown to induce tumors in animal models.
Mecanismo De Acción
N-Hydroxy-6-aminochrysene induces DNA damage by forming DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the development of cancer. N-Hydroxy-6-aminochrysene is metabolized by enzymes in the liver, which convert it into reactive intermediates that can bind to DNA.
Biochemical and Physiological Effects:
N-Hydroxy-6-aminochrysene has been shown to induce tumors in animal models, including liver, lung, and mammary gland tumors. It also causes DNA damage, oxidative stress, and inflammation. N-Hydroxy-6-aminochrysene can affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Hydroxy-6-aminochrysene in lab experiments is its ability to induce tumors in animal models, which can be used to study the mechanisms of carcinogenesis. However, N-Hydroxy-6-aminochrysene is a potent mutagenic and carcinogenic compound, which can pose a risk to researchers handling it. It is also expensive and requires special handling and storage conditions.
Direcciones Futuras
There are several future directions for N-Hydroxy-6-aminochrysene research. One area of interest is the development of chemopreventive agents that can inhibit the formation of N-Hydroxy-6-aminochrysene-induced DNA adducts. Another area of research is the identification of biomarkers that can predict the susceptibility to N-Hydroxy-6-aminochrysene-induced carcinogenesis. Additionally, studies are needed to evaluate the potential of N-Hydroxy-6-aminochrysene as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, N-Hydroxy-6-aminochrysene is a synthetic compound that has significant potential in cancer research. It is a potent mutagenic and carcinogenic agent that induces DNA damage and can cause tumors in animal models. N-Hydroxy-6-aminochrysene is primarily used to study the mechanisms of carcinogenesis, evaluate the efficacy of chemopreventive agents, and develop new cancer therapies. While N-Hydroxy-6-aminochrysene has several advantages for lab experiments, it also has limitations due to its high toxicity and cost. Future research directions for N-Hydroxy-6-aminochrysene include the development of chemopreventive agents, identification of biomarkers, and evaluation of its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
N-Hydroxy-6-aminochrysene can be synthesized by the oxidation of 6-aminochrysene using a variety of oxidizing agents, such as potassium permanganate, sodium hypochlorite, and hydrogen peroxide. The reaction yields N-Hydroxy-6-aminochrysene and its intermediate products, which can be separated and purified using column chromatography.
Aplicaciones Científicas De Investigación
N-Hydroxy-6-aminochrysene is primarily used in cancer research as a mutagenic and carcinogenic agent. It has been shown to induce tumors in animal models and is used to study the mechanisms of carcinogenesis. N-Hydroxy-6-aminochrysene is also used to evaluate the efficacy of chemopreventive agents and to develop new cancer therapies.
Propiedades
Número CAS |
114451-10-4 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
N-chrysen-6-ylhydroxylamine |
InChI |
InChI=1S/C18H13NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19-20H |
Clave InChI |
DDEXKYQWZJEPRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
Otros números CAS |
114451-10-4 |
Sinónimos |
N-hydroxy-6-aminochrysene N-hydroxy-6-chrysenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



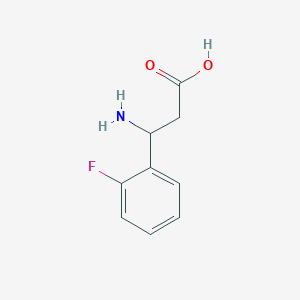
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
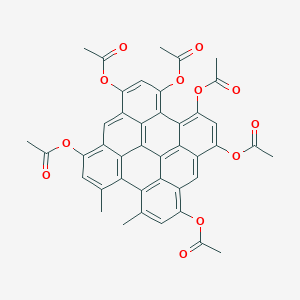
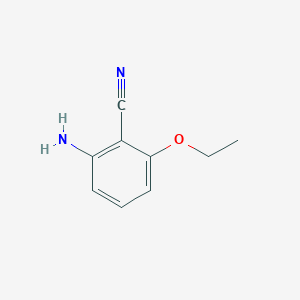
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
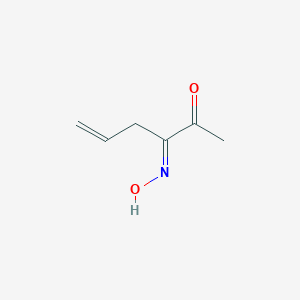
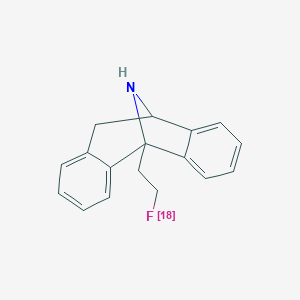
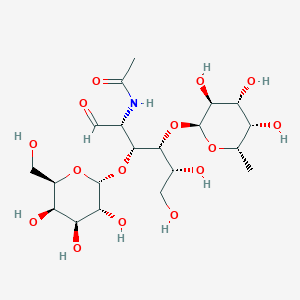
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
